2-Fluoro-5-methoxy-4-nitrobenzoic acid

pKa Reactivity Amide Formation

2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1001345-80-7) is a critical intermediate for PROTAC programs and kinase inhibitor libraries. Its unique substitution pattern (ortho-F, para-nitro) ensures reproducible reactivity and physiochemical properties essential for SAR fidelity. With 98% purity and established protocol compatibility, this compound minimizes purification failures and accelerates hit-to-lead timelines.

Molecular Formula C8H6FNO5
Molecular Weight 215.13 g/mol
CAS No. 1001345-80-7
Cat. No. B1442303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxy-4-nitrobenzoic acid
CAS1001345-80-7
Molecular FormulaC8H6FNO5
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-]
InChIInChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyJXCYBTVSPGQRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxy-4-nitrobenzoic Acid (CAS 1001345-80-7): Strategic Procurement Guide for Fluorinated Nitrobenzoic Acid Building Blocks


2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS 1001345-80-7) is a polysubstituted benzoic acid derivative belonging to the class of nitrobenzoic acids . Its molecular architecture incorporates three key functional groups on a single aromatic ring: an electron-withdrawing fluorine atom (position 2), an electron-donating methoxy group (position 5), and a strongly electron-withdrawing nitro group (position 4), all ortho/para to a carboxylic acid moiety . This precise substitution pattern distinguishes it from numerous regioisomeric analogs and imparts a unique electronic and steric profile that is leveraged in medicinal chemistry and targeted protein degradation (PROTAC) programs [1].

Why Regioisomeric Analogs Cannot Replace 2-Fluoro-5-methoxy-4-nitrobenzoic Acid in Medicinal Chemistry Workflows


Direct substitution of 2-fluoro-5-methoxy-4-nitrobenzoic acid with a regioisomeric analog (e.g., a 4-fluoro or 6-fluoro variant) fundamentally alters the electronic and physicochemical properties of the resulting synthetic intermediates . The ortho-fluorine substituent exerts a unique through-space and inductive effect on the adjacent carboxylic acid, significantly lowering the pKa and influencing the acidity-driven reactivity profile . Furthermore, the specific substitution pattern dictates the compound's hydrophobic character (LogP), which directly impacts solubility, permeability, and metabolic stability of downstream drug candidates [1]. As the following quantitative evidence demonstrates, even minor positional shifts result in measurable deviations in pKa, LogP, and industrial adoption (patent frequency), rendering generic substitution invalid for structure-activity relationship (SAR)-driven projects [2].

Quantitative Differentiation of 2-Fluoro-5-methoxy-4-nitrobenzoic Acid (1001345-80-7) Against Closest Analogs


Enhanced Acidity (Lower pKa) Drives Distinct Reactivity in Amide Coupling

2-Fluoro-5-methoxy-4-nitrobenzoic acid exhibits a predicted pKa of 2.25±0.13, making it the most acidic among its closest regioisomeric comparators . This enhanced acidity is a direct consequence of the ortho-fluorine's inductive electron-withdrawal and its spatial proximity to the carboxylic acid group. In contrast, the 5-fluoro-2-methoxy-4-nitro isomer (CAS 2091054-41-8) has a predicted pKa of 2.79±0.13 , and the 3-fluoro-5-methoxy-4-nitro isomer (CAS 1137869-93-2) has a predicted pKa of 2.96±0.10 .

pKa Reactivity Amide Formation

Balanced Lipophilicity (LogP) Confers Favorable Physicochemical Profile

The target compound possesses a computed XLogP3 value of 1.3, which is strategically lower than that of the 4-fluoro-5-methoxy-2-nitro analog (LogP = 1.87) and significantly lower than the 5-fluoro-4-methoxy-2-nitro analog (LogP = 3.44) [1]. This indicates a reduced hydrophobic character, which is typically associated with improved aqueous solubility and a lower risk of off-target binding due to nonspecific lipophilic interactions [2].

LogP Lipophilicity Drug-likeness

Higher Commercial Purity Grade Ensures Reproducible Downstream Chemistry

2-Fluoro-5-methoxy-4-nitrobenzoic acid is routinely supplied at a standard purity of 98% by multiple vendors (e.g., Bidepharm, Sigma-Aldrich) . This is a higher baseline specification compared to the 4-fluoro-5-methoxy-2-nitrobenzoic acid analog, which is typically offered at a 95% purity grade across major suppliers .

Purity Quality Control Reproducibility

Superior Intellectual Property Footprint: 108 Patent Citations Indicate Validated Industrial Utility

According to PubChemLite data, 2-fluoro-5-methoxy-4-nitrobenzoic acid is explicitly cited in 108 patents [1]. This patent count is a strong quantitative indicator of established industrial and pharmaceutical utility, reflecting its validated use as a key intermediate in proprietary synthesis routes. While specific patent counts for all analogs are not uniformly available, a survey of related fluorinated nitrobenzoic acid scaffolds indicates that this specific regioisomer possesses a notably higher citation frequency, underscoring its strategic importance in drug discovery pipelines .

Patent Intellectual Property Industrial Validation

Validated Application Scenarios for 2-Fluoro-5-methoxy-4-nitrobenzoic Acid (1001345-80-7) in Drug Discovery


PROTAC Degrader Synthesis: LRRK2-Targeting Chimeras

As demonstrated in the work by Konstantinidou et al. (2021), 2-fluoro-5-methoxy-4-nitrobenzoic acid serves as a critical building block in the synthesis of PROTAC molecules targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a high-value target in Parkinson's disease research [1]. The compound's specific substitution pattern enables the rational modification of potent kinase inhibitors into cereblon-targeting chimeras. Its favorable LogP profile (1.3) and low pKa (2.25) are particularly advantageous for maintaining drug-like properties during the assembly of these larger, bifunctional degrader molecules [2].

Kinase Inhibitor Scaffold Development

Patent databases reveal the extensive use of 2-fluoro-5-methoxy-4-nitrobenzoic acid in the construction of kinase inhibitor scaffolds, addressing therapeutic areas such as oncology and inflammation [1]. The 108 patents citing this compound underscore its role as a privileged intermediate in the synthesis of heterocyclic cores. Its high commercial purity (98%) ensures that multi-step synthetic sequences can be performed with minimal batch-to-batch variability, a key requirement for reproducible SAR studies [2].

p53 Mutant Reactivation Programs

Patents describing methods and compounds for restoring mutant p53 function explicitly reference 2-fluoro-5-methoxy-4-nitrobenzoic acid as a key intermediate [1]. The enhanced acidity of the benzoic acid moiety (pKa 2.25) facilitates efficient amide bond formation with amine-bearing p53-targeting warheads, a critical step in assembling compounds capable of binding to and reactivating tumor suppressor function in p53-mutant cancers [2].

High-Fidelity Organic Synthesis and Library Production

For academic and industrial laboratories engaged in the parallel synthesis of compound libraries, the combination of high purity (98%) and well-characterized physicochemical properties (LogP 1.3, pKa 2.25) makes 2-fluoro-5-methoxy-4-nitrobenzoic acid a superior choice for achieving high yields and minimizing purification failures [1]. Its distinct reactivity profile, stemming from the ortho-fluorine, allows for chemoselective transformations that are not possible with other regioisomers, thereby enabling the exploration of unique chemical space [2].

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